molecular formula C8H9BF3K B1343289 Potassium 2,6-dimethylphenyltrifluoroborate CAS No. 561328-67-4

Potassium 2,6-dimethylphenyltrifluoroborate

Cat. No. B1343289
M. Wt: 212.06 g/mol
InChI Key: IPLMJMPCMNNZAZ-UHFFFAOYSA-N
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Description

Potassium 2,6-dimethylphenyltrifluoroborate is a derivative of potassium aryltrifluoroborate, which is a class of compounds widely used in organic synthesis, particularly in cross-coupling reactions. These compounds serve as stable and efficient agents for various chemical transformations, including the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

Scientific Research Applications

Synthesis and Structural Characterization

Potassium 2,6-dimethylphenyltrifluoroborate's molecular structure has been extensively studied. For instance, in a study on a related compound, potassium salt of a bulky primary phosphane was synthesized and characterized, revealing a unique ladder-type arrangement in the solid state with potassium atoms interacting with ligands (Rabe, Kheradmandan, & Yap, 1998).

Sensor Applications

Research has shown that compounds similar to potassium 2,6-dimethylphenyltrifluoroborate can act as sensors. For example, a dimeric o-carboranyl triarylborane compound exhibited the ability to bind fluoride ions, suggesting potential applications in sensing technologies (Choi et al., 2016).

Crystal Structure Analysis

The compound's structural properties have been studied through techniques like X-ray diffraction. In a related study, the dimerization of a potassium salt was confirmed through X-ray powder diffraction, demonstrating the importance of these techniques in understanding the compound's properties (Alemasov et al., 2011).

Catalytic Applications

Potassium 2,6-dimethylphenyltrifluoroborate has been explored for its catalytic capabilities. A study detailed the use of potassium aryltrifluoroborates in cross-coupling reactions with organic chlorides, indicating its potential in organic synthesis (Alacid & Nájera, 2008).

Spectroscopic Characterization

Spectroscopic techniques have been employed to characterize compounds like potassium 2,6-dimethylphenyltrifluoroborate. Research on a related potassium salt provided insights into its vibrational and electronic spectra, crucial for understanding its chemical behavior (Iramain, Davies, & Brandán, 2018).

Thermal and Redox Properties

The thermal and redox properties of related compounds have been studied, offering insights into their stability and reactivity. For example, a study on dibenzodiboracyclobutylidene explored its redox chemistry, demonstrating potential in material science (Araneda, Piers, Sgro, & Parvez, 2014).

Safety And Hazards

Potassium 2,6-dimethylphenyltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;(2,6-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMJMPCMNNZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635653
Record name Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,6-dimethylphenyltrifluoroborate

CAS RN

561328-67-4
Record name Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 561328-67-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GA Molander, T Fumagalli - The Journal of Organic Chemistry, 2006 - ACS Publications
Efficient palladium(0)-catalyzed Suzuki−Miyaura cross-couplings are described. The reactions involving potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides can …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
DW Blevins - 2012 - trace.tennessee.edu
Potassium aryl-and alkenyltrifluoroborates and tributyl (aryl) stannanes were found to undergo halodemetallation using trihalide salts. The hydrolysis of organotrifluoroborates was …
Number of citations: 0 trace.tennessee.edu
SM Berger - 2021 - search.proquest.com
This dissertation describes the synthesis of an unsymmetrically-substituted triarylborane. This term describes a three-coordinate boron atom that is bound to three different aromatic …
P Wrigstedt, V Iashin, K Lagerblom… - European Journal of …, 2017 - Wiley Online Library
C‐6‐substituted thymidines are biochemically important compounds. The thymidine (6–4) photoproduct [ie, 5‐hydroxy‐6‐(thymidine‐4‐yl) dihydrothymidine], in particular, is a DNA …
CK Seigerman, TM Micyus, SR Neufeldt, MS Sanford - Tetrahedron, 2013 - Elsevier
This paper describes the development of a mild Pd-catalyzed C–H arylation reaction using potassium aryltrifluoroborates in conjunction with Mn(OAc) 3 as the oxidant. The scope of this …

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